
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. Its unique chemical structure and properties make it an attractive molecule for further research and development.
Scientific Research Applications
Crystal Structure and Chemistry
- Synthesis and Structural Analysis : A related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified approach, emphasizing its complex crystal structure and potential as a pharmacologically relevant core (Gumireddy et al., 2021).
Biological Evaluation and Potential
- Antibacterial and Anthelmintic Activity : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate displayed moderate antibacterial and anthelmintic activities, underlining the potential biological significance of such compounds (Sanjeevarayappa et al., 2015).
Synthesis and Intermediate Compounds
- Intermediate for Active Compounds : tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benzimidazole compounds, highlighting the chemical's role in more complex syntheses (Liu Ya-hu, 2010).
Molecular Structure Investigations
- Molecular Conformation Analysis : Studies on similar compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, offer insights into their bond lengths, angles, and typical piperazine-carboxylate structures (Mamat et al., 2012).
Applications in Material Science
- Anticorrosive Properties : A related compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive properties on carbon steel in corrosive media, indicating its potential use in material science and engineering (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 3-methyl-4-[(E)-4-phenylbut-3-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-17-16-22(19(23)24-20(2,3)4)15-14-21(17)13-9-8-12-18-10-6-5-7-11-18/h5-8,10-12,17H,9,13-16H2,1-4H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYWPYCSSYXYAJ-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1CC/C=C/C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

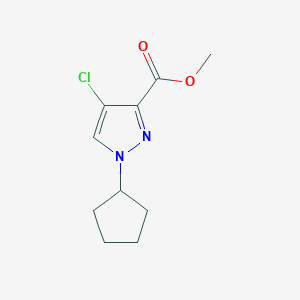

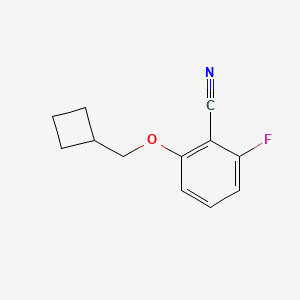
![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
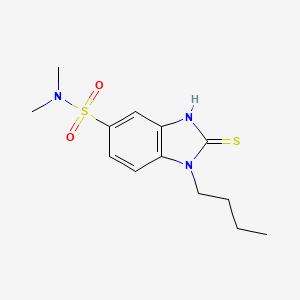
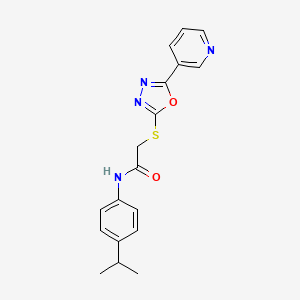
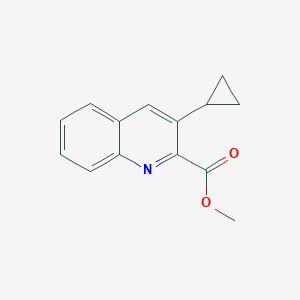
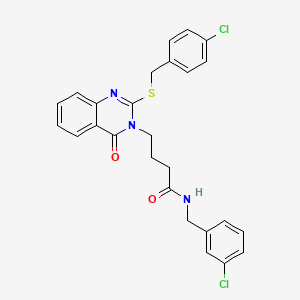

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
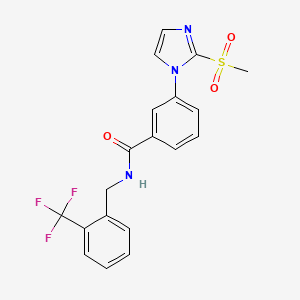
![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)